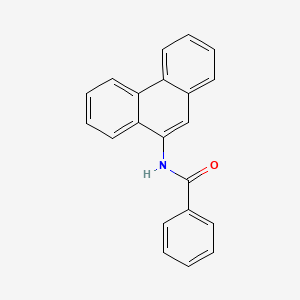![molecular formula C12H16O2 B14419673 4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione CAS No. 79801-23-3](/img/structure/B14419673.png)
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with a methylcyclopentene group and a cyclopentane-1,3-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione typically involves the alkylation of 2-methylcyclopentane-1,3-dione with a suitable alkylating agent. One common method is the reaction of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide, which yields the O-alkylation product . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylcyclopentene group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols.
Scientific Research Applications
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved may include metabolic processes where the compound interferes with the normal function of enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopentane-1,3-dione: A similar compound with a simpler structure, lacking the methylcyclopentene group.
Cyclopentene, 1-methyl-: Another related compound with a cyclopentene ring and a methyl group.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: A compound with a cyclopentenone structure and additional substituents.
Uniqueness
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a cyclopentane-1,3-dione moiety and a methylcyclopentene group makes it a versatile compound for various applications.
Properties
CAS No. |
79801-23-3 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-[(5-methylcyclopenten-1-yl)methyl]cyclopentane-1,3-dione |
InChI |
InChI=1S/C12H16O2/c1-8-3-2-4-9(8)5-10-6-11(13)7-12(10)14/h4,8,10H,2-3,5-7H2,1H3 |
InChI Key |
NEESDSRGTUEZGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=C1CC2CC(=O)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


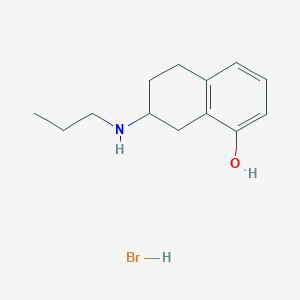
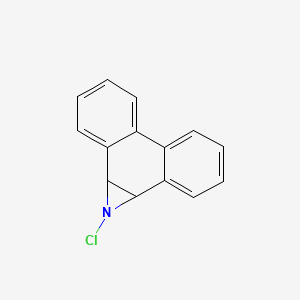


![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)

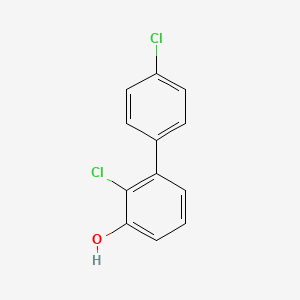
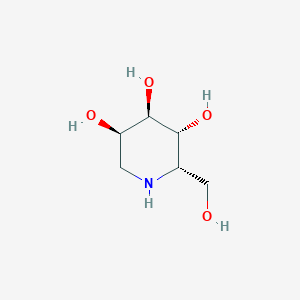

![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
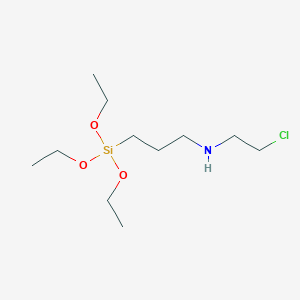
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
